Thermal Stability Ordering — TBTDET Surpasses PDMAT and TBTEMT by ¹H‑NMR Time‑Resolved Decomposition Tracking
The thermal stability of liquid TaN ALD precursors was directly compared by ¹H NMR under identical conditions. TBTDET exhibited the highest stability, followed by PDMAT, with TBTEMT being the least stable: TBTDET > PDMAT > TBTEMT [1]. The tert‑butylimido group on TBTDET was identified as the most stable ligand on the molecule, whereas the dialkylamido groups degraded first [1].
| Evidence Dimension | Thermal stability (time‑resolved ¹H NMR under identical conditions) |
|---|---|
| Target Compound Data | TBTDET: highest in series |
| Comparator Or Baseline | PDMAT: intermediate; TBTEMT: lowest |
| Quantified Difference | Stability order: TBTDET > PDMAT > TBTEMT |
| Conditions | ¹H NMR monitoring of ligand decomposition in the neat liquid phase at elevated temperature |
Why This Matters
Higher thermal stability widens the ALD/CVD process window before precursor self‑decomposition begins, reducing particle generation and enabling more reproducible film growth.
- [1] Delong Zhang, Tracy Yund, Cynthia A. Hoover, 'Preparation and Characterization of TaN ALD Precursors,' Equipment for Electronic Products Manufacturing, 2004, 4, 18–22. View Source
